molecular formula C9H12ClN B13654764 3-(tert-Butyl)-5-chloropyridine

3-(tert-Butyl)-5-chloropyridine

Cat. No.: B13654764
M. Wt: 169.65 g/mol
InChI Key: CUOFOFJHEKTIMJ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-5-chloropyridine ( 1335052-58-8) is a chloropyridine derivative with the molecular formula C9H12ClN and a molecular weight of 169.65 g/mol. This chemical serves as a valuable synthetic building block in medicinal chemistry and pharmaceutical research. Its structure, which incorporates both a chloropyridine ring and a tert-butyl group, makes it a key intermediate for constructing more complex molecules, particularly in the development of novel antifungal agents . Research indicates that analogous tert-butyl chloropyridine compounds are utilized in the synthesis of azo-azomethine compounds, which have demonstrated promising antifungal activity against strains such as Candida albicans and Cryptococcus neoformans in scientific studies . The compound should be stored sealed in a dry environment at cool temperatures (2-8°C) for long-term stability . This product is intended for research and further manufacturing applications only and is not intended for diagnostic or therapeutic use in humans.

Properties

Molecular Formula

C9H12ClN

Molecular Weight

169.65 g/mol

IUPAC Name

3-tert-butyl-5-chloropyridine

InChI

InChI=1S/C9H12ClN/c1-9(2,3)7-4-8(10)6-11-5-7/h4-6H,1-3H3

InChI Key

CUOFOFJHEKTIMJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC(=CN=C1)Cl

Origin of Product

United States

Preparation Methods

Reaction Conditions and Reagents

  • Base: n-Butyllithium or sec-Butyllithium (4 equivalents)
  • Additive: N,N-dimethylethanolamine to enhance regioselectivity
  • Solvent: Tetrahydrofuran (THF) or n-hexane
  • Temperature: -78 °C to -20 °C for lithiation; chlorination at -70 °C to 10 °C
  • Chlorinating agents: Carbon tetrachloride (CCl4) or 1,1,2-trichlorotrifluoroethane

Typical Procedure

  • The base (e.g., n-butyllithium) is added dropwise to a cooled solution of N,N-dimethylethanolamine in solvent at -30 °C and stirred for 30 minutes.
  • 4-tert-Butylpyridine is added dropwise at -20 °C and stirred for 1 hour to form the lithiated intermediate.
  • The reaction mixture is cooled to -70 °C, and the chlorinating agent is added dropwise.
  • The mixture is allowed to warm to 10 °C and stirred overnight for completion.
  • The reaction is quenched with water, extracted with ethyl acetate, and purified by column chromatography.

Yields and Purity

  • Yields of 3-(tert-butyl)-5-chloropyridine typically range from 60% to 85%.
  • The process is scalable and mild, suitable for large-scale synthesis.
  • The product is isolated as a yellow solid, confirmed by ^1H NMR (7.23 ppm singlet for aromatic protons and 1.31 ppm singlet for tert-butyl protons).
Parameter Condition/Value
Base n-Butyllithium (4.0 eq)
Additive N,N-dimethylethanolamine (2.0 eq)
Solvent THF or n-Hexane
Lithiation Temperature -78 °C to -20 °C
Chlorination Temp. -70 °C to 10 °C
Chlorinating Agent CCl4 or 1,1,2-trichlorotrifluoroethane
Yield 60–85%

Alternative Chlorination Methods

Other methods involve direct chlorination of 3-(tert-butyl)pyridine derivatives using halogenating reagents under controlled conditions. However, these methods often suffer from lower regioselectivity and require careful optimization of reaction parameters such as solvent, temperature, and chlorinating agent.

Summary Table of Preparation Methods

Method Key Reagents & Conditions Advantages Yield Range Notes
Directed Lithiation + Chlorination n-BuLi, N,N-dimethylethanolamine, CCl4, THF, -78 to 10 °C High regioselectivity, scalable 60–85% Mild conditions, suitable for large scale
Direct Chlorination Chlorinating agents under controlled temp Simpler setup Variable Lower regioselectivity, needs optimization
Reductive Amination (Related) TFA, TMSOTf for amine functionalization High purity, no chromatography Moderate Useful for related pyridine derivatives

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-5-chloropyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under basic conditions.

    Oxidation: The tert-butyl group can be oxidized to a tert-butyl alcohol or a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The pyridine ring can be reduced to a piperidine ring using reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium hydride or potassium tert-butoxide in dimethyl sulfoxide or tetrahydrofuran.

    Oxidation: Potassium permanganate or chromium trioxide in aqueous or organic solvents.

    Reduction: Lithium aluminum hydride in ether or hydrogen gas with a palladium catalyst.

Major Products Formed

    Nucleophilic Substitution: Corresponding substituted pyridines.

    Oxidation: tert-Butyl alcohol or carboxylic acid derivatives.

    Reduction: Piperidine derivatives.

Scientific Research Applications

3-(tert-Butyl)-5-chloropyridine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It serves as a precursor for the synthesis of bioactive compounds that can be used in drug discovery and development.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-5-chloropyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The tert-butyl group can influence the compound’s lipophilicity and steric properties, affecting its binding affinity and selectivity for molecular targets.

Comparison with Similar Compounds

Key Observations :

  • Steric Effects : The tert-butyl group in 3-(tert-Butyl)-5-chloropyridine introduces significant steric hindrance compared to smaller substituents like boronic acid (-B(OH)₂) or dioxane .
  • Electronic Modulation : Chlorine at the 5-position deactivates the pyridine ring, directing electrophilic substitution to the 2- or 4-positions. In contrast, electron-donating groups (e.g., dioxane in Compound 44) alter reactivity patterns .
  • Spectral Signatures : Deshielded protons in 3-(5-chloropyridin-2-yl)-5-chloropyridine (δ 8.53–8.22) reflect aromatic ring currents and substituent effects .

Physical Properties and Stability

  • Stability : Chloropyridines with electron-withdrawing groups (e.g., -Cl, -CF₃) are generally stable under ambient conditions but may degrade under strong acidic/basic conditions .

Q & A

Q. What are the common synthetic routes for preparing 3-(tert-Butyl)-5-chloropyridine?

  • Methodological Answer: The synthesis typically involves alkylation or coupling reactions. For example, tert-butyl groups can be introduced via nucleophilic substitution using tert-butyl halides or through palladium-catalyzed cross-coupling reactions. Protecting groups (e.g., Boc) may stabilize intermediates during synthesis . Reaction conditions (temperature, solvent polarity, and catalyst selection) significantly influence yield. For instance, anhydrous solvents like dichloromethane and catalysts such as Pd(PPh₃)₄ are often employed for coupling reactions .

Q. How is the purity of 3-(tert-Butyl)-5-chloropyridine assessed in research settings?

  • Methodological Answer: Purity is validated using high-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) and nuclear magnetic resonance (NMR) spectroscopy. Quantitative analysis via gas chromatography (GC) may also be used for volatile derivatives. Certificates of Analysis (COA) provided by suppliers typically include retention times and integration ratios for key peaks . For non-commercial samples, internal standards (e.g., tetramethylsilane for NMR) ensure accuracy .

Q. What spectroscopic techniques are critical for characterizing 3-(tert-Butyl)-5-chloropyridine?

  • Methodological Answer: Key techniques include:
  • ¹H/¹³C NMR: To confirm substituent positions via coupling patterns and chemical shifts (e.g., tert-butyl protons at δ ~1.3 ppm and aromatic protons at δ 7.0–8.5 ppm) .
  • Mass Spectrometry (MS): High-resolution MS (HRMS) verifies molecular weight and fragmentation patterns.
  • Infrared (IR) Spectroscopy: Identifies functional groups (e.g., C-Cl stretching at ~550–600 cm⁻¹) .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to address low yields in tert-butyl group coupling to chloropyridine?

  • Methodological Answer: Low yields often stem from steric hindrance or side reactions. Strategies include:
  • Catalyst Optimization: Using bulky ligands (e.g., XPhos) to enhance selectivity in Pd-catalyzed reactions .
  • Solvent Effects: Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Temperature Control: Lower temperatures (0–25°C) reduce decomposition of sensitive tert-butyl intermediates .
  • In Situ Monitoring: Reaction progress can be tracked via thin-layer chromatography (TLC) or real-time NMR .

Q. What experimental approaches resolve discrepancies in spectral data for 3-(tert-Butyl)-5-chloropyridine derivatives?

  • Methodological Answer: Contradictions in NMR or MS data require cross-validation:
  • 2D NMR (COSY, HSQC): Resolves overlapping signals and assigns proton-carbon correlations .
  • X-ray Crystallography: Provides definitive structural confirmation for crystalline derivatives (e.g., bond angles and torsional strain analysis) .
  • Computational Modeling: Density Functional Theory (DFT) predicts chemical shifts and verifies stereochemistry .

Q. How does the tert-butyl group influence the stability of 3-(tert-Butyl)-5-chloropyridine under varying pH conditions?

  • Methodological Answer: The tert-butyl group enhances steric protection against nucleophilic attack, improving stability in acidic/basic media. Accelerated stability studies (e.g., 40°C/75% RH for 4 weeks) can quantify degradation products via LC-MS. For example, hydrolysis of the chloropyridine ring may produce hydroxylated byproducts, detectable at m/z [M+H]+ ± 18 .

Safety and Handling

Q. What are the critical safety protocols for handling 3-(tert-Butyl)-5-chloropyridine?

  • Methodological Answer:
  • PPE Requirements: Wear nitrile gloves, lab coats, and chemical splash goggles. Use fume hoods to avoid inhalation of vapors/aerosols .
  • Storage: Store at 2–8°C in sealed, moisture-resistant containers to prevent decomposition .
  • Decomposition Risks: Thermal degradation releases HCl gas; monitor with gas detectors and neutralize spills with sodium bicarbonate .

Q. How should researchers mitigate risks when scaling up synthesis of 3-(tert-Butyl)-5-chloropyridine?

  • Methodological Answer:
  • Process Safety Assessment: Conduct differential scanning calorimetry (DSC) to identify exothermic risks during scaling.
  • Ventilation: Use scrubbers to capture volatile byproducts (e.g., tert-butyl chloride) .
  • Waste Management: Neutralize halogenated waste with alkaline solutions before disposal .

Data Interpretation and Contradictions

Q. How can conflicting reactivity data in literature for 3-(tert-Butyl)-5-chloropyridine derivatives be reconciled?

  • Methodological Answer: Systematic reproducibility studies are essential:
  • Control Experiments: Verify reaction conditions (e.g., trace moisture levels, oxygen sensitivity).
  • Meta-Analysis: Compare datasets across solvents, catalysts, and substituent effects. For example, electron-withdrawing groups on the pyridine ring may alter reactivity .

Q. What methodologies validate the biological activity of 3-(tert-Butyl)-5-chloropyridine in pharmacological studies?

  • Methodological Answer:
  • In Vitro Assays: Dose-response curves (IC₅₀/EC₅₀) using cell lines, with positive/negative controls (e.g., cisplatin for cytotoxicity) .
  • Structure-Activity Relationship (SAR): Compare analogs (e.g., fluorophenyl vs. chlorophenyl derivatives) to identify critical substituents .

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